rac-[(1r,3r)-3-fluorocyclobutyl]methanol
Description
rac-[(1r,3r)-3-fluorocyclobutyl]methanol is a fluorinated cyclobutane derivative featuring a hydroxylmethyl group and a fluorine atom in a trans-1,3 configuration on the cyclobutane ring. The cyclobutane scaffold introduces moderate ring strain compared to smaller (cyclopropane) or larger (cyclohexane) cycloalkanes, balancing reactivity and stability. Fluorination at the 3-position enhances electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry, particularly for optimizing pharmacokinetic profiles in drug candidates.
Properties
CAS No. |
1801545-38-9 |
|---|---|
Molecular Formula |
C5H9FO |
Molecular Weight |
104.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves several steps. One common method includes the use of cyclobutyl intermediates, which are fluorinated and subsequently converted to the desired methanol derivative. The reaction conditions typically involve the use of fluorinating agents and catalysts to achieve the desired stereochemistry. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Rac-[(1r,3r)-3-fluorocyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and metabolic pathways. In medicine, rac-[(1r,3r)-3-fluorocyclobutyl]methanol is being investigated for its potential therapeutic properties, including its role as a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of rac-[(1r,3r)-3-fluorocyclobutyl]methanol with structurally related fluorinated cycloalkane derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Variations
| Compound Name | Ring Size | Substituents | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|---|
| This compound | 4-membered | 3-F, CH2OH | C5H9FO | Moderate ring strain; trans-1,3 fluorination enhances stereoelectronic effects | [19] |
| (3,3-Difluoro-1-methylcyclobutyl)methanol | 4-membered | 3,3-diF, 1-CH3, CH2OH | C6H10F2O | Increased steric bulk and lipophilicity due to methyl and difluoro groups | [12] |
| rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol | 3-membered | 2-CH2F, CH2OH | C5H9FO | High ring strain; fluoromethyl group enhances metabolic stability | [14] |
| rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol | 3-membered | 2-CF3, CH2OH | C5H7F3O | Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects | [17] |
| trans-(4-Trifluoromethylcyclohexyl)methanol | 6-membered | 4-CF3, CH2OH | C8H13F3O | Low ring strain; CF3 group improves bioavailability | [19] |
Physicochemical Properties
- LogP: this compound: Estimated ~0.5 (similar to cyclopropane analogs with single F/CH2OH). (3,3-Difluoro-1-methylcyclobutyl)methanol: Higher LogP (~1.2) due to methyl and difluoro groups . rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol: LogP = 0.08, reflecting moderate hydrophilicity . rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol: LogP = 0.83, driven by the CF3 group .
Polar Surface Area (PSA) :
- Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, enhancing solubility and target interactions. Fluorine may act as a weak hydrogen bond acceptor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
